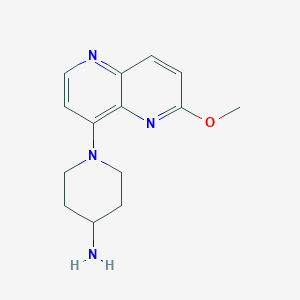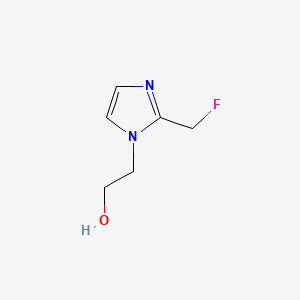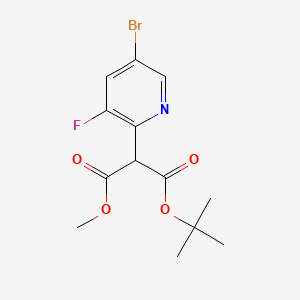
1-Tert-butyl 3-methyl 2-(5-bromo-3-fluoropyridin-2-yl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate is a complex organic compound with a unique structure that includes a pyridine ring substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate typically involves multi-step organic reactions. One common method involves the esterification of 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioic acid with tert-butyl alcohol and methanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the pyridine ring can form strong interactions with enzymes or receptors, leading to changes in their activity. The ester groups can also undergo hydrolysis, releasing active carboxylic acids that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-di-tert-butylbenzene: Similar in structure but lacks the pyridine ring and fluorine atom.
3,5-Di-tert-butylbenzyl bromide: Contains similar tert-butyl groups but differs in the position and type of substituents on the aromatic ring.
Uniqueness
1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical and biological properties. This combination of substituents is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C13H15BrFNO4 |
|---|---|
Molecular Weight |
348.16 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-methyl 2-(5-bromo-3-fluoropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C13H15BrFNO4/c1-13(2,3)20-12(18)9(11(17)19-4)10-8(15)5-7(14)6-16-10/h5-6,9H,1-4H3 |
InChI Key |
XVAFJAWDCSXJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=C(C=N1)Br)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


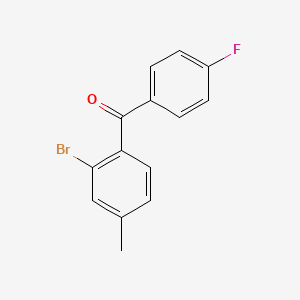
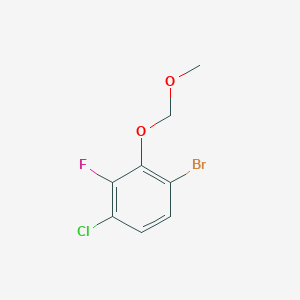
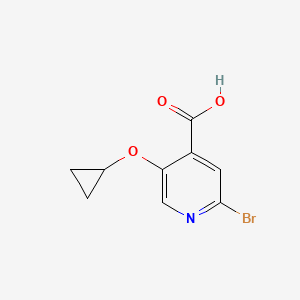
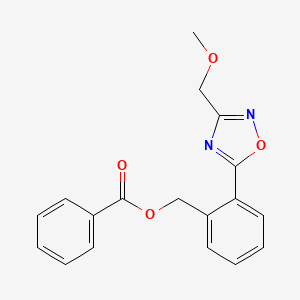
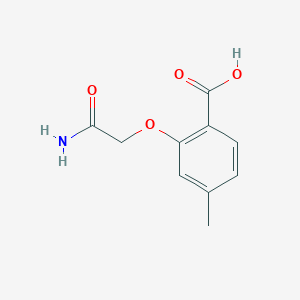
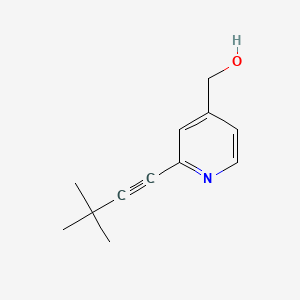
![2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13930566.png)

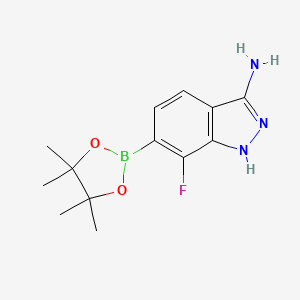
![Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester](/img/structure/B13930589.png)
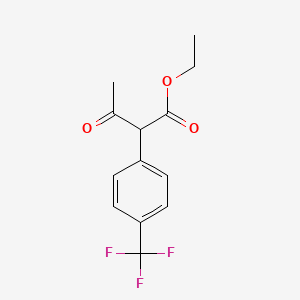
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide](/img/structure/B13930593.png)
